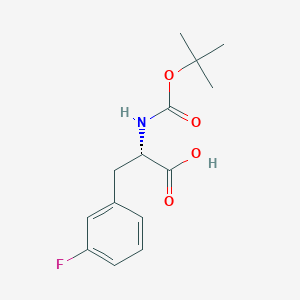

N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCREICRYPTTL-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-01-7 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine physical properties

An In-depth Technical Guide to the Physical Properties of N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

This technical guide provides a comprehensive overview of the core physical properties of N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine, a fluorinated amino acid derivative crucial in peptide synthesis and drug development.[] The inclusion of a fluorine atom can enhance bioactivity and metabolic stability, making this compound a valuable building block for researchers and scientists.[][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Core Physical and Chemical Properties

N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine, also known as Boc-3-fluoro-L-phenylalanine, is characterized by the following properties. The data presented has been compiled from various sources to provide a comparative overview.

| Property | Value | Source |

| CAS Number | 114873-01-7 | [3] |

| Molecular Formula | C14H18FNO4 | [3] |

| Molecular Weight | 283.3 g/mol | [3] |

| Melting Point | 75-80 °C or 75-77 °C | [][3] |

| Boiling Point | 425.0 ± 40.0 °C (Predicted) | [3] |

| Density | ~1.19 g/cm³ (Estimate) | [3][] |

| Appearance | Colorless viscous oil that slowly solidifies | [3] |

| Solubility | Slightly soluble in Ethanol | [3] |

| Storage | Sealed in a dry place at room temperature or 2-8 °C | [][3] |

Experimental Protocols

Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propionic acid[3]

This protocol details a common method for the synthesis of the target compound.

Materials:

-

L-2-amino-3-(3-fluorophenyl)-propionic acid (L-3-fluorophenylalanine)

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water (H₂O)

-

Ethyl acetate

-

10% Citric acid

-

Ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

L-3-fluorophenylalanine (20.0 g, 110 mmol) is dissolved in 100 mL of water.

-

A solution of sodium carbonate (16.2 g, 153 mmol) in 40 mL of water is added.

-

1,4-Dioxane (100 mL) is added to the mixture, which is then cooled to 0 °C.

-

Di-tert-butyl dicarbonate is introduced while stirring.

-

The reaction mixture is stirred at room temperature for 5 hours.

-

Post-reaction, the dioxane is removed via evaporation.

-

The remaining mixture is diluted with 125 mL of water and washed twice with 100 mL portions of ether.

-

The aqueous phase is acidified using a 10% citric acid solution.

-

The product is extracted twice from the acidified aqueous phase using 300 mL portions of ethyl acetate.

-

The combined organic phases are washed sequentially with two 150 mL portions of water and one 150 mL portion of brine.

-

The organic phase is dried over anhydrous sodium sulfate and then concentrated to yield the final product.

The resulting product is a colorless viscous oil that slowly solidifies upon standing, with a reported quantitative yield of 31 g.[3]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Synthesis workflow for Boc-3-fluoro-L-phenylalanine.

References

An In-Depth Technical Guide to 3-fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-L-phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry, biochemistry, and drug development. This document details its chemical identity, including its CAS number and synonyms, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide offers detailed experimental protocols for its synthesis and its incorporation into peptides, alongside methodologies for in vitro and in vivo evaluation. The guide also explores its potential interaction with cellular signaling pathways, visualized through a diagram, and provides a logical workflow for its application in research.

Chemical Identity and Properties

3-fluoro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where a hydrogen atom at the meta-position of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable tool in drug design and protein engineering.[1]

CAS Number: 19883-77-3[2]

Synonyms:

-

L-Phe(3-F)-OH

-

m-Fluoro-L-phenylalanine

-

H-Phe(3-F)-OH

-

(S)-2-Amino-3-(3-fluorophenyl)propionic acid[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-fluoro-L-phenylalanine.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [2] |

| Molecular Weight | 183.18 g/mol | [2] |

| Appearance | White to off-white crystalline powder | ChemBK |

| Melting Point | 240-245 °C | ChemBK |

| Purity | ≥98% (HPLC) | Chem-Impex |

| Solubility | Soluble in water and alcohol | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-fluoro-L-phenylalanine and its application in peptide synthesis and biological assays.

Chemical Synthesis of (3R)-3-fluoro-L-phenylalanine

This protocol is adapted from a reported synthesis of fluorinated phenylalanines.[3]

Materials:

-

(1R,2R)-2-amino-L-phenylpropane-1,3-diol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Allyl chloroformate (Alloc-Cl)

-

Pyridine

-

Dichloromethane (DCM)

-

Diethylaminosulfur trifluoride (DAST)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Oxidizing agent (e.g., Jones reagent)

-

Standard work-up and purification reagents (solvents, acids, bases, silica gel)

Procedure:

-

Boc Protection: Dissolve (1R,2R)-2-amino-L-phenylpropane-1,3-diol in a suitable solvent like DCM. Add Boc₂O and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Alloc Protection: To the Boc-protected intermediate, add pyridine followed by dropwise addition of Alloc-Cl at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Fluorination: Dissolve the resulting di-protected compound in an anhydrous solvent (e.g., DCM) and cool to -78 °C. Add DAST dropwise and stir for several hours.

-

Selective Deprotection: Remove the Alloc protecting group by treating the fluorinated intermediate with Pd(PPh₃)₄ in a suitable solvent.

-

Oxidation: Oxidize the primary alcohol of the resulting Boc-protected amino alcohol to a carboxylic acid using an appropriate oxidizing agent.

-

Deprotection and Purification: Remove the Boc protecting group under acidic conditions and purify the final product, (3R)-3-fluoro-L-phenylalanine, by recrystallization or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-3-fluoro-L-phenylalanine-OH into a peptide chain using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-3-fluoro-L-phenylalanine-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in Dimethylformamide (DMF)

-

DMF

-

DCM

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-3-fluoro-L-phenylalanine-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor the coupling reaction using a Kaiser test.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of 3-fluoro-L-phenylalanine on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

3-fluoro-L-phenylalanine

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-fluoro-L-phenylalanine in the complete medium. Replace the medium in the wells with the prepared solutions and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Signaling Pathways and Logical Workflows

The incorporation of fluorinated amino acids can perturb cellular signaling pathways. Phenylalanine is known to activate the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. It is hypothesized that 3-fluoro-L-phenylalanine may act as an antagonist to this pathway due to its structural similarity to L-phenylalanine.[4]

Caption: Potential interaction of 3-fluoro-L-phenylalanine with the mTOR signaling pathway.

The following diagram illustrates a typical experimental workflow for the evaluation of a novel compound like 3-fluoro-L-phenylalanine.

Caption: A generalized experimental workflow for the application of 3-fluoro-L-phenylalanine.

References

The Strategic Role of Fluorine in N-Boc-3-fluoro-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry and drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of peptides and proteins. This technical guide provides an in-depth analysis of the role of fluorine in N-Boc-3-fluoro-L-phenylalanine, a valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. We will explore how the introduction of a single fluorine atom at the meta-position of the phenylalanine ring can modulate key parameters such as metabolic stability, receptor binding affinity, and peptide conformation. This document will serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate the multifaceted impact of this modification.

Physicochemical and Biophysical Impact of 3-Fluorination

The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine induces significant changes in the molecule's electronic and conformational properties. These alterations are the foundation for the observed effects on the behavior of peptides containing this modified amino acid.

Electronic Effects and pKa

Lipophilicity

Fluorination generally increases the lipophilicity of a molecule, which can impact its ability to cross cell membranes. The lipophilicity is often expressed as the logarithm of the partition coefficient (logP). While an experimental logP value for N-Boc-3-fluoro-L-phenylalanine is not documented in the reviewed literature, the introduction of fluorine is known to enhance hydrophobicity.[2][3]

Conformational Preferences

The presence of the fluorine atom can introduce subtle steric and electronic effects that influence the preferred conformation of the amino acid side chain. This can, in turn, affect the local and global conformation of a peptide, potentially pre-organizing it for optimal receptor binding. While specific dihedral angles for the 3-fluoro-L-phenylalanine residue in a peptide are context-dependent and not extensively tabulated, computational and spectroscopic studies can provide insights into these conformational biases.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the properties of N-Boc-3-fluoro-L-phenylalanine and the impact of fluorination on peptide characteristics. It is important to note that specific experimental data for the 3-fluoro isomer is limited in the public domain; therefore, data for other fluorinated phenylalanine analogs are included to illustrate the general principles.

Table 1: Physicochemical Properties of N-Boc-Phenylalanine Analogs

| Property | N-Boc-L-phenylalanine | N-Boc-3-fluoro-L-phenylalanine | N-Boc-2-fluoro-L-phenylalanine | N-Boc-D-3-fluoro-phenylalanine |

| CAS Number | 13734-34-4[6] | 114873-01-7[1] | 114873-00-6[] | 114873-11-9[8] |

| Molecular Weight ( g/mol ) | 265.31[6] | 283.30[1] | 283.30[] | 283.2[8] |

| Melting Point (°C) | Not specified | 75-80[1] | 92-96[] | 75-80[8] |

| Predicted pKa (Carboxylic Acid) | Not specified | 3.82 ± 0.10[1] | Not specified | Not specified |

| Optical Rotation | Not specified | [α]20/D +6.5±1°, c = 1% in methanol[1] | Not specified | [α]20D = -22 ± 2 º (C=1 in EtOH)[8] |

Table 2: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Peptides

| Peptide System | Modification | Assay | Key Finding | Fold Change vs. Non-Fluorinated | Reference |

| Biphalin Analog | Phe to 4-F-Phe | μ-Opioid Receptor Binding (Ki) | Increased affinity | 5.7-fold increase | [9] |

| Biphalin Analog | Phe to 4-F-Phe | δ-Opioid Receptor Binding (Ki) | Dramatically increased affinity | 116-fold increase | [9] |

| GLP-1 Analog | Introduction of 3'-Fluorophenylalanine | GLP-1 Receptor (GLP1R) Interaction | Key motif for receptor interaction | Data not quantified | [2][3] |

| Model Peptides | Various fluorinated amino acids | Proteolytic Stability (vs. α-chymotrypsin and pepsin) | Effect is enzyme and position dependent | Not consistently increased | [10] |

| Antimicrobial Peptides | Fluorinated amino acid incorporation | Proteolytic Stability (vs. trypsin) | Modest increases in resistance | Not consistently increased | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing N-Boc-3-fluoro-L-phenylalanine. The following sections provide protocols for key experimental procedures.

Synthesis of N-Boc-3-fluoro-L-phenylalanine

This protocol describes the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propionic acid from L-3-fluorophenylalanine and di-tert-butyl dicarbonate.[1]

Materials:

-

L-3-fluorophenylalanine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (NaOH) solution (1N)

-

1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-3-fluorophenylalanine (1.0 eq.) in a mixture of 1,4-dioxane and 1N NaOH solution.

-

Cool the vigorously stirred solution in an ice bath.

-

Add Boc anhydride (typically 1.1-1.5 eq.) dropwise to the reaction mixture.

-

Allow the reaction to stir for several hours at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Acidify the aqueous residue to a pH of approximately 2-3 with HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

The product can be purified by recrystallization or column chromatography if necessary. The provided source indicates a quantitative yield of a colorless viscous oil that slowly solidifies.[1]

Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating N-Boc-3-fluoro-L-phenylalanine using the Boc/Bzl protection strategy.[12][13][14]

Materials:

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

N-Boc-protected amino acids (including N-Boc-3-fluoro-L-phenylalanine)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC)

-

N,N-Dimethylformamide (DMF)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Diethyl ether

Workflow:

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Steps:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[12]

-

First Amino Acid Coupling (if not pre-loaded): Couple the first N-Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc group with a solution of 50% TFA in DCM for about 20-30 minutes.[12]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.[15]

-

Coupling: Couple the next N-Boc-protected amino acid (e.g., N-Boc-3-fluoro-L-phenylalanine) using a suitable activating agent like HBTU/HOBt in the presence of DIEA in DMF. The reaction is typically allowed to proceed for 1-2 hours.[12]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

-

Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.[12]

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol is a general method to assess the stability of a 3-fluoro-L-phenylalanine-containing peptide against enzymatic degradation.[10][11][16]

Materials:

-

Purified fluorinated peptide and its non-fluorinated counterpart

-

Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

-

Appropriate buffer for the enzyme (e.g., phosphate buffer for trypsin/chymotrypsin, acetate buffer for pepsin)

-

Quenching solution (e.g., TFA solution)

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Prepare stock solutions of the peptides and the protease in the appropriate buffer.

-

Incubate the peptide solution at a defined concentration (e.g., 0.1 mg/mL) at 37°C.

-

Initiate the reaction by adding the protease at a specific enzyme-to-substrate ratio.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

-

Analyze the samples by RP-HPLC, monitoring the decrease in the peak area of the parent peptide over time.

-

The identity of the degradation products can be confirmed by mass spectrometry.

-

Calculate the half-life (t1/2) of the peptide by plotting the percentage of the remaining peptide against time.

19F NMR Spectroscopy

¹⁹F NMR is a powerful technique to probe the local environment of the fluorine atom within the peptide.[16][17][18]

Materials:

-

Purified 3-fluoro-L-phenylalanine-containing peptide

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Dissolve the lyophilized peptide in the chosen deuterated solvent to a concentration suitable for NMR analysis (typically in the mM range).

-

Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine resonance is highly sensitive to its local environment and can provide information about the peptide's conformation and interactions.

-

Changes in the ¹⁹F chemical shift upon binding to a target protein or membrane can be monitored to study these interactions.

-

For more detailed structural information, two-dimensional ¹⁹F-¹H HETCOR or NOESY experiments can be performed to identify through-bond and through-space correlations between the fluorine atom and nearby protons.

Impact on Biological Systems: A Case Study with the GLP-1 Receptor

The incorporation of 3-fluoro-L-phenylalanine has been identified as a key modification in the development of ligands for the Glucagon-like peptide-1 receptor (GLP-1R), a crucial target in the treatment of type 2 diabetes and obesity.[2][3] The GLP-1R is a class B G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GLP-1, stimulates insulin secretion in a glucose-dependent manner.

The introduction of 3-fluoro-L-phenylalanine into GLP-1 analogs can serve multiple purposes:

-

Enhanced Metabolic Stability: The native GLP-1 peptide is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). The strong C-F bond can sterically and electronically shield the peptide backbone from enzymatic cleavage, thereby increasing its in vivo half-life.

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

N-Boc-3-fluoro-L-phenylalanine is a powerful tool for the strategic modification of peptides. The introduction of a fluorine atom at the meta-position of the phenyl ring imparts unique physicochemical properties that can lead to enhanced metabolic stability, modulated receptor binding affinity, and altered conformational preferences. While specific quantitative data for the 3-fluoro isomer is still an area ripe for further investigation, the principles outlined in this guide, supported by data from other fluorinated analogs, provide a solid framework for researchers and drug development professionals. The detailed experimental protocols and the illustrative signaling pathway offer practical guidance for the synthesis and evaluation of novel peptide therapeutics with improved pharmacological profiles. The continued exploration of fluorinated amino acids like N-Boc-3-fluoro-L-phenylalanine will undoubtedly pave the way for the next generation of peptide-based drugs.

References

- 1. BOC-L-3-FLUOROPHENYLALANINE CAS#: 114873-01-7 [m.chemicalbook.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. chempep.com [chempep.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Approaches to the assignment of 19F resonances from 3-fluorophenylalanine labeled calmodulin using solution state NMR | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

The Impact of 3-Fluorophenylalanine Incorporation on Peptide Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Among these, 3-fluorophenylalanine (3-F-Phe), a fluorinated analog of phenylalanine, offers a subtle yet powerful modification to modulate the physicochemical and biological properties of peptides. This technical guide provides an in-depth exploration of the biological effects of incorporating 3-fluorophenylalanine into peptide scaffolds. We will delve into the resulting alterations in protein stability, enzyme inhibition, and cellular interactions. This guide will further provide detailed experimental protocols for the synthesis and characterization of these modified peptides, and visualize key signaling pathways affected by their action. All quantitative data is summarized in structured tables for clear comparison, and experimental workflows and signaling pathways are illustrated with diagrams to facilitate understanding.

Introduction: The Role of Fluorine in Peptide Design

The substitution of hydrogen with fluorine, the most electronegative element, in amino acid side chains can profoundly influence a peptide's properties without introducing significant steric bulk.[1] The strong carbon-fluorine bond enhances metabolic stability, while the altered electronic distribution of the aromatic ring in 3-fluorophenylalanine can modulate intra- and intermolecular interactions, such as π-π stacking and cation-π interactions.[1] These modifications can lead to enhanced binding affinity for receptors, improved resistance to proteolytic degradation, and altered enzymatic activity, making 3-F-Phe a valuable tool in the design of therapeutic peptides and biochemical probes.[2]

Biological Effects of 3-Fluorophenylalanine Incorporation

The introduction of 3-fluorophenylalanine into a peptide sequence can lead to a range of biological consequences, from subtle conformational shifts to significant changes in bioactivity.

Enhanced Protein and Peptide Stability

The incorporation of fluorinated amino acids can influence the thermal and proteolytic stability of peptides. While specific melting temperature (Tm) data for 3-fluorophenylalanine-containing peptides is limited in publicly available literature, studies on other fluorinated phenylalanine analogs, such as 4-fluorophenylalanine, have shown modest increases in thermal stability. This is often attributed to favorable intramolecular interactions involving the fluorinated aromatic ring.

Table 1: Illustrative Thermal Stability of Peptides Containing Fluorinated Phenylalanine

| Peptide/Protein System | Method | Native Peptide (Phe) Tm (°C) | 4-F-Phe Peptide Tm (°C) | ΔTm (°C) |

| BRD2-Tndm with (+)-JQ1 | DSF | 41 | 44 | +3 |

Data presented for 4-fluorophenylalanine as a representative example of a fluorinated phenylalanine.

Enhanced resistance to enzymatic degradation is a significant advantage of incorporating 3-F-Phe. The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for proteases that recognize and cleave at aromatic residues.

Modulation of Enzyme Inhibition

Peptides containing 3-fluorophenylalanine can act as potent and selective enzyme inhibitors. The modified aromatic ring can lead to altered binding kinetics within the enzyme's active site.

Table 2: Enzyme Inhibition by Peptides Containing Modified Phenylalanine Analogs

| Peptide/Inhibitor | Enzyme | Inhibition Constant (Ki) |

| H-(2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin | 0.16 mM |

Data for a dipeptide containing a sterically constrained phenylalanine analog, demonstrating the potential for enzyme inhibition.[3]

Altered Receptor Binding and Cellular Signaling

The incorporation of 3-fluorophenylalanine can significantly impact the binding affinity of peptides to their target receptors, leading to modulation of downstream signaling pathways. This has been particularly explored in the context of G-protein coupled receptors (GPCRs).

Table 3: Opioid Receptor Binding Affinity of Cyclic Endomorphin-2 Analogues

| Analogue | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) |

| Analogue with 3-F-Phe | 0.30 ± 0.04 | >10000 | 1.3 ± 0.2 |

| Native Analogue | 0.25 ± 0.03 | >10000 | 2.5 ± 0.3 |

This data demonstrates that the incorporation of 3-F-Phe can modulate receptor binding affinity, in this case showing a slight decrease in MOP affinity and a slight increase in KOP affinity compared to the native analogue.

3'-Fluorophenylalanine is a key motif in the structure of the glucagon-like peptide-1 receptor (GLP-1R), a crucial target in the treatment of type 2 diabetes.[2] Activation of GLP-1R in pancreatic β-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion.

Peptides containing fluorinated phenylalanines have also been shown to interact with opioid receptors, which are involved in pain modulation. The binding of an opioid peptide to its receptor initiates a G-protein mediated signaling cascade that ultimately leads to an analgesic effect.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of peptides containing 3-fluorophenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing 3-fluorophenylalanine using the Fmoc/tBu strategy.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-3-fluoro-L-phenylalanine: Sourcing and Application in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the incorporation of non-natural amino acids into peptides is a critical strategy for enhancing therapeutic properties. Among these, N-Boc-3-fluoro-L-phenylalanine stands out as a valuable building block. The fluorine substitution on the phenyl ring can significantly alter the electronic properties, conformation, and metabolic stability of peptides without adding substantial steric bulk. This modification can lead to improved binding affinity, increased resistance to enzymatic degradation, and offers a unique probe for structural studies.

This guide provides an in-depth overview of reputable suppliers, current pricing, and detailed experimental protocols for the application of N-Boc-3-fluoro-L-phenylalanine in solid-phase peptide synthesis (SPPS).

Supplier and Pricing Overview

The availability and cost of N-Boc-3-fluoro-L-phenylalanine can vary between suppliers and are dependent on the desired quantity and purity. While many suppliers require a direct inquiry or user registration to view pricing, the following table summarizes publicly available information and data for related fluorinated phenylalanine derivatives to provide a comparative overview. It is important to note that prices are subject to change and may not include shipping and handling fees.

| Supplier | Compound | Purity | Quantity | Price (USD) |

| Oakwood Chemical | (R)-N-Boc-3-Fluorophenylalanine (D-form) | 99% | 250 mg | $21.00 |

| (R)-N-Boc-3-Fluorophenylalanine (D-form) | 99% | 1 g | $40.00 | |

| MedChemExpress | N-BOC-3-Fluoro-D-phenylalanine | 99.67% | 5 g | $30.00 |

| Chem-Impex | Boc-3,4-difluoro-L-phenylalanine | ≥ 98% (HPLC) | 1 g | $100.05 |

| Boc-3,4-difluoro-L-phenylalanine | ≥ 98% (HPLC) | 5 g | $402.50 | |

| Boc-3,4-difluoro-L-phenylalanine | ≥ 98% (HPLC) | 25 g | $1,832.64 | |

| Sigma-Aldrich | Boc-L-phenylalanine (non-fluorinated) | ≥99.0% | 5 g | $43.00 |

| Boc-L-phenylalanine (non-fluorinated) | ≥99.0% | 25 g | $100.30 | |

| Boc-L-phenylalanine (non-fluorinated) | ≥99.0% | 100 g | $230.35 | |

| Fisher Scientific | N-Boc-3,5-difluoro-L-phenylalanine | 95% | 250 mg | Price available upon login/registration |

Experimental Protocol: Incorporation of N-Boc-3-fluoro-L-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed methodology for the manual solid-phase synthesis of a peptide containing a 3-fluorophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents

-

N-Boc-3-fluoro-L-phenylalanine

-

Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Methodology

-

Resin Swelling:

-

Place the desired amount of resin in a fritted syringe or reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 3 minutes and then drain.

-

Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Coupling of N-Boc-3-fluoro-L-phenylalanine:

-

In a separate vial, pre-activate the N-Boc-3-fluoro-L-phenylalanine (3 equivalents relative to the resin loading) with the chosen coupling reagents. For example, with HBTU/HOBt, dissolve the amino acid, HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF, then add DIPEA (6 equivalents).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. Due to the potential for steric hindrance from the fluorine atom, a longer coupling time or double coupling may be necessary.

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test.

-

-

Washing:

-

After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the logical relationship of incorporating a fluorinated amino acid to modulate peptide properties for drug discovery.

The Impact of 3-Fluorophenylalanine incorporation on the Metabolic Stability of Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids into peptide therapeutics is a cornerstone strategy for enhancing their pharmacokinetic profiles. Among these, 3-fluorophenylalanine, an analog of phenylalanine, has garnered significant interest for its potential to improve metabolic stability. This technical guide provides an in-depth analysis of the metabolic stability of peptides containing 3-fluorophenylalanine, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to inform drug discovery and development efforts.

Core Concepts: Enhancing Proteolytic Resistance

Native peptides are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic efficacy due to short in vivo half-lives. The incorporation of 3-fluorophenylalanine can sterically and electronically hinder the binding of proteases to the peptide backbone. The high electronegativity of the fluorine atom alters the electronic distribution of the phenyl ring, which can disrupt the interactions necessary for enzymatic cleavage. This modification can render the peptide less susceptible to degradation by key proteases such as chymotrypsin, which preferentially cleaves at the C-terminus of aromatic residues like phenylalanine.[1]

While the inclusion of fluorinated amino acids generally leads to increased metabolic stability, the extent of this enhancement is not always predictable and is influenced by the specific enzyme, the location of the substitution relative to the cleavage site, and the overall peptide sequence.[2]

Quantitative Data on Metabolic Stability

While specific quantitative data for the half-life of peptides containing 3-fluorophenylalanine is not extensively available in publicly accessible literature, the general principle of increased stability through fluorination is well-documented. The following table provides illustrative data for peptides containing other fluorinated phenylalanine analogs to demonstrate the expected trend of enhanced stability.

| Peptide Sequence | Modification | Assay Condition | Half-life (t½) | Reference |

| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin (in vitro) | ~1% remaining after 2h | [1] |

| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin (in vitro) | >80% remaining after 2h | [1] |

| Hypothetical Peptide X | p-amino-L-phenylalanine | Human Plasma (in vitro) | Illustrative: ~30 minutes | [3] |

| Hypothetical Peptide X | p-amino-D-phenylalanine | Human Plasma (in vitro) | Illustrative: >24 hours | [3] |

Note: The data presented is for illustrative purposes to highlight the stabilizing effect of fluorination and D-amino acid substitution. Actual stability will vary based on the specific peptide sequence and experimental conditions.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for the development of peptide therapeutics. The following are detailed protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

This assay determines the stability of a peptide in the presence of the complex mixture of proteases found in plasma.

Materials:

-

Test peptide stock solution (1 mg/mL in a suitable solvent)

-

Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation: Thaw frozen human plasma in a 37°C water bath. Prepare a working solution of the test peptide in PBS.

-

Incubation: In a microcentrifuge tube, add the test peptide to pre-warmed plasma to a final concentration of 10 µM.[4]

-

Time-Point Sampling: Incubate the mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.[4]

-

Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and halt enzymatic activity.[4]

-

Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]

-

Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS/MS method.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.[5]

In Vitro Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by Phase I enzymes, primarily Cytochrome P450s, found in liver microsomes.

Materials:

-

Test peptide stock solution (10 mM in DMSO)

-

Pooled human liver microsomes

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a working solution of the test peptide (e.g., 1 µM final concentration). Thaw the liver microsomes on ice. Prepare the NADPH regenerating system.[6]

-

Incubation Mixture: In a 96-well plate, combine the liver microsomes (final protein concentration 0.5 mg/mL), phosphate buffer, and MgCl₂.[7]

-

Pre-incubation: Add the test peptide to the microsomal mixture and pre-incubate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[6]

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[6]

-

Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent peptide.[8]

-

Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k. Intrinsic clearance (CLint) can also be determined.

Visualizing Biological Pathways and Processes

Understanding the biological context of peptide degradation and action is crucial. The following diagrams, generated using Graphviz, illustrate key pathways.

Enzymatic Degradation of Peptides by Chymotrypsin

Chymotrypsin is a serine protease that plays a significant role in the digestion of proteins by cleaving peptide bonds primarily after aromatic amino acids.

Somatostatin Receptor Signaling Pathway

Peptides containing 3-fluorophenylalanine can be designed to target G-protein coupled receptors (GPCRs) such as the somatostatin receptor (SSTR), which is involved in a variety of cellular processes.

Conclusion

The incorporation of 3-fluorophenylalanine into peptides is a promising strategy to enhance their metabolic stability and, consequently, their therapeutic potential. While specific quantitative data remains an area for further investigation, the principles outlined in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for researchers in the field of peptide drug discovery. Rigorous in vitro evaluation of metabolic stability is a critical step in the design of next-generation peptide therapeutics with improved pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 8. researchgate.net [researchgate.net]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of amino acid and peptide synthesis. Its widespread adoption is a testament to its unique combination of stability across a range of chemical environments and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to detailed experimental protocols and strategies to mitigate common side reactions, empowering researchers to leverage its full potential in the synthesis of complex peptides and drug candidates.

Core Principles of the Boc Protecting Group

The utility of the Boc group stems from its carbamate structure, which effectively masks the nucleophilicity of the amino group on an amino acid.[1] This protection is crucial to prevent unwanted side reactions during peptide bond formation.[2] The key characteristic of the Boc group is its lability in the presence of acid, a property that dictates its strategic application in peptide synthesis.[3]

Key Attributes:

-

Acid Lability: The Boc group is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1]

-

Base and Nucleophile Stability: It exhibits excellent stability in the presence of bases and a wide variety of nucleophiles, allowing for selective chemical transformations at other sites in the molecule.[4]

-

Orthogonality: The Boc group is orthogonal to other common protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies.[2]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.

Boc Protection

The most prevalent method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1] The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This forms a tetrahedral intermediate which subsequently collapses, releasing a tert-butyl carbonate anion as a leaving group. This unstable intermediate then breaks down into the stable byproducts tert-butanol and carbon dioxide.[6]

Mechanism of Boc Protection.

Boc Deprotection

The removal of the Boc group is an acid-catalyzed process.[7] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[8] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine as an ammonium salt.[7]

Mechanism of Boc Deprotection.

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by various factors including the choice of reagents, solvent, temperature, and the specific amino acid residue. The following tables summarize quantitative data to guide reaction optimization.

Table 1: Typical Yields for N-Boc Protection of Various Amino Acids with (Boc)₂O

| Amino Acid | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Glycine | NaOH | Dioxane/H₂O | Room Temp | 2 | 96 |

| Alanine | NaOH | Dioxane/H₂O | Room Temp | 3 | 91 |

| Valine | NaOH | Dioxane/H₂O | Room Temp | 6 | 92 |

| Phenylalanine | NaOH | Dioxane/H₂O | Room Temp | 5 | 93 |

| Proline | NaOH | Dioxane/H₂O | Room Temp | 2 | 95 |

| Serine | NaOH | Dioxane/H₂O | 5 to Room Temp | 4 | 86 |

| Tryptophan | NaOH | Dioxane/H₂O | Room Temp | 24 | 69 |

| Aspartic Acid | (CH₃)₃N | Acetone/H₂O | 0 | 0.5 | 60 |

| Lysine(Z) | NaOH | Dioxane/H₂O | Room Temp | 4 | 94 |

Note: Yields can vary based on specific reaction conditions and purification methods.

Table 2: Comparison of Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temp[9] | 0.5 - 4 h[10] | Highly effective and volatile, simplifying product isolation.[11] | Harsh acidity can cleave other acid-labile protecting groups.[11] |

| Hydrogen Chloride (HCl) | 4 M in Dioxane, Room Temp[9] | 0.5 - 16 h[11] | Often more selective than TFA, especially in the presence of tert-butyl esters.[11] | Dioxane is a less desirable solvent; can be less volatile than TFA.[11] |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, Room Temp | Variable | Mild and can be used under neutral conditions. | Reagent is moisture-sensitive and can be costly. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), Room Temp | Variable | Mild Lewis acid conditions; can offer different selectivity. | Workup can be more complex due to the metal salt.[11] |

| Thermal (Solvent-based) | Methanol or Trifluoroethanol, 120-240 °C[11] | 30 minutes[11] | Acid-free; can offer unique selectivity based on temperature control.[11] | Requires high temperatures which may not be suitable for all substrates.[11] |

Experimental Protocols

Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[1]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[1]

-

Cool the reaction mixture to 0 °C in an ice bath.[1]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[1]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.[1]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[1]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis.[7]

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., 0.5% dithiothreitol if Cys, Met, or Trp are present)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

Procedure:

-

Swell the peptide-resin in DCM.[5]

-

Treat the resin with a solution of 50% TFA in DCM for a short pre-wash (e.g., 5 minutes).[12]

-

Remove the pre-wash solution and add fresh 50% TFA/DCM (with scavenger if necessary).[5]

-

Allow the deprotection reaction to proceed for 15-25 minutes.[12]

-

Filter the resin and wash thoroughly with DCM.

-

Neutralize the resin with a solution of 5% DIEA in DCM.

-

Wash the resin with DCM and then with IPA to prepare for the next coupling step.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl (benzyl side-chain protection) strategy was the first widely adopted chemistry for SPPS.[5] The workflow involves the iterative addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

Boc-SPPS Workflow.

Potential Side Reactions and Mitigation Strategies

While the Boc protecting group is robust, several side reactions can occur during its removal, potentially compromising the purity and yield of the final peptide.

Tert-butylation of Nucleophilic Residues

The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic amino acid side chains, particularly tryptophan, methionine, and cysteine.[13]

-

Mitigation: The addition of "scavengers" to the deprotection cocktail is essential to trap the tert-butyl cations.[13] Common scavengers and their targeted residues are listed in the table below.

Table 3: Common Scavengers for Boc Deprotection

| Scavenger | Target Residue(s) | Notes |

| Triisopropylsilane (TIS) | Tryptophan | Highly effective carbocation scavenger.[13] |

| 1,2-Ethanedithiol (EDT) | Tryptophan | Particularly effective at preventing acid-catalyzed oxidation of tryptophan.[13] |

| Thioanisole | Tryptophan, Methionine | Useful for protecting sulfur-containing and indole side chains. |

| Phenol, Anisole, m-Cresol | Tyrosine | Act as decoys for the tert-butyl cation.[13] |

Aspartimide Formation

Peptides containing an aspartic acid residue are prone to the formation of a cyclic aspartimide intermediate, especially when the following residue is glycine, alanine, or serine.[7] This can lead to racemization and the formation of β-peptides. While more prevalent in Fmoc-SPPS, it can also occur in Boc-SPPS, particularly during the final strong acid cleavage.[14]

-

Mitigation: In Boc-SPPS, aspartimide formation is minimized by the protonation of the N-terminal amine after deprotection, which reduces its nucleophilicity.[5] The use of in situ neutralization protocols can further suppress this side reaction.[5]

Pyroglutamate Formation

An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.[7]

-

Mitigation: This can be minimized by ensuring rapid and complete coupling of the subsequent amino acid, thereby reducing the exposure time of the free N-terminal glutamine to acidic conditions.[7]

Conclusion

The Boc protecting group remains a powerful and versatile tool in the arsenal of the synthetic chemist. Its predictable reactivity and well-established protocols make it a reliable choice for the synthesis of a wide array of peptides and complex organic molecules. A thorough understanding of its chemical principles, coupled with the strategic implementation of optimized protocols and mitigation strategies for potential side reactions, will continue to enable groundbreaking research and the development of novel therapeutics.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Non-Canonical Amino Acids: Properties and Applications in Drug Discovery and Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in protein engineering and drug discovery. The unique physicochemical properties of the fluorine atom can profoundly influence the behavior of peptides and proteins, leading to enhanced stability, modified conformational preferences, and altered biological activity. This technical guide provides an in-depth exploration of the core properties of fluorinated non-canonical amino acids (f-NCAAs), methodologies for their integration and characterization, and their applications in creating novel therapeutics and research tools.

Core Properties of Fluorinated Non-Canonical Amino Acids

The introduction of fluorine, the most electronegative element, into an amino acid side chain imparts a range of unique properties that are not observed with their canonical counterparts. These properties can be leveraged to fine-tune the characteristics of peptides and proteins.

Physicochemical Properties

Fluorination significantly impacts the electronic and steric properties of amino acid side chains. The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and influence non-covalent interactions. While often considered a bioisostere of hydrogen due to its small van der Waals radius, the C-F bond is longer and stronger than a C-H bond, and its introduction can lead to subtle but significant conformational changes.[1]

One of the most notable effects of fluorination is the modulation of hydrophobicity. While the number of fluorine atoms is not a direct predictor of hydrophobicity, fluorination can lead to changes in hydration free energy ranging from -1.5 to +2 kcal/mol.[2][3][4] This "fluorous effect" can drive unique molecular interactions and phase behaviors.[5]

Conformational Preferences and Protein Stability

The incorporation of f-NCAAs can have a profound impact on the secondary and tertiary structure of proteins. Fluorinated amino acids have been shown to influence the propensity of peptides to form α-helices or β-sheets.[6][7] For instance, some studies suggest that fluoro-amino acids are more suitable for stabilizing β-sheets compared to α-helices.[6]

A key advantage of using f-NCAAs is the potential to enhance protein stability. Substituting hydrocarbon amino acids with highly fluorinated counterparts can increase thermal and chemical stability, a phenomenon known as the "fluoro-stabilization effect".[6][8][9] This increased stability is often attributed to the enhanced hydrophobicity of the fluorinated side chains and their contribution to the hydrophobic core of the protein.[8][9]

Quantitative Data on Fluorinated Amino Acid Properties

For effective protein design and drug development, a quantitative understanding of the properties of f-NCAAs is crucial. The following tables summarize key data for a selection of commonly used fluorinated amino acids.

| Amino Acid (Abbreviation) | pKa (Side Chain) | Reference |

| 3-Fluoro-L-Tyrosine | 8.81 | [10] |

| 3,5-Difluoro-L-Tyrosine | 7.73 | [10] |

Table 1: pKa values for the side chains of fluorotyrosine analogs.

| Amino Acid (Abbreviation) | Hydrophobicity Scale (α) | Reference |

| Isoleucine (Ile) | 1.050 | [11] |

| Trifluoro-isoleucine (TfIle) | 1.065 | [11] |

| Leucine (Leu) | 1.071 | [11] |

| Trifluoro-leucine (TfLeu) | 1.085 | [11] |

| Phenylalanine (Phe) | 1.042 | [11] |

| Pentafluorophenylalanine (Pff) | 1.055 | [11] |

Table 2: An intrinsic hydrophobicity scale (α) for selected canonical and fluorinated amino acids, where α > 1 represents hydrophobic character.[11] This scale is derived from gas-phase measurements to reflect the intrinsic nature of the side chain.

| Protein System | Fluorinated Amino Acid | Change in Stability (ΔΔG, kcal/mol) | Reference |

| Coiled-coil protein | Hexafluoroleucine (hFLeu) | ~0.4 - 1.1 per residue | [8] |

| Immunoglobulin binding domain of protein G | Hexafluoroleucine (hFLeu) | -0.43 ± 0.14 | [12] |

| Immunoglobulin binding domain of protein G | Pentafluorophenylalanine (Pff) | -0.45 ± 0.20 | [12] |

Table 3: Examples of the effect of fluorinated amino acid incorporation on protein stability. Negative ΔΔG values indicate increased stability.

Experimental Protocols

The successful application of f-NCAAs relies on robust methods for their incorporation into proteins and subsequent characterization. This section provides an overview of key experimental protocols.

Incorporation of Fluorinated Amino Acids

1. Biosynthetic Incorporation in E. coli

This method is widely used for producing large quantities of fluorinated proteins.

-

Principle: Auxotrophic E. coli strains, which cannot synthesize a specific canonical amino acid, are grown in a minimal medium supplemented with the desired f-NCAA. The cellular machinery then incorporates the f-NCAA into the protein of interest at positions encoded by the corresponding codon.

-

Protocol Outline:

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3) auxotrophic for the target amino acid) with the plasmid encoding the protein of interest.

-

Grow a starter culture in a rich medium (e.g., LB).

-

Inoculate a minimal medium (e.g., M9) supplemented with all necessary nutrients except the canonical amino acid to be replaced.

-

Add the desired fluorinated amino acid to the culture medium.

-

Induce protein expression with IPTG at mid-log phase.

-

Harvest the cells and purify the fluorinated protein using standard chromatography techniques.[6][13]

-

2. Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the precise, site-specific incorporation of f-NCAAs into synthetic peptides.

-

Principle: Peptides are synthesized in a stepwise manner on a solid support. Fmoc-protected f-NCAAs are activated and coupled to the growing peptide chain.

-

Protocol Outline:

-

Swell the solid-phase resin (e.g., Rink amide resin) in a suitable solvent (e.g., DMF).

-

Remove the Fmoc protecting group from the resin-bound amino acid using a piperidine solution.

-

Activate the carboxylic acid of the incoming Fmoc-protected fluorinated amino acid using a coupling reagent (e.g., HBTU/HOBt).

-

Couple the activated f-NCAA to the deprotected N-terminus of the resin-bound peptide.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

-

Characterization of Fluorinated Proteins

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for studying the structure, dynamics, and interactions of fluorinated proteins.

-

Principle: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR. The chemical shift of ¹⁹F is very sensitive to its local environment, providing a sensitive probe of protein conformation and ligand binding.[4][6]

-

Protocol Outline:

-

Prepare a concentrated sample (typically 100-500 µM) of the purified fluorinated protein in a suitable NMR buffer containing 5-10% D₂O.

-

Acquire 1D ¹⁹F NMR spectra to observe the signals from the incorporated fluorinated residues.

-

For structural and dynamic studies, 2D and 3D heteronuclear NMR experiments (e.g., ¹H-¹⁹F HSQC) can be performed.

-

To study ligand binding, titrate the protein sample with the ligand and monitor changes in the ¹⁹F chemical shifts.[4]

-

2. X-Ray Crystallography

This technique provides high-resolution structural information on how f-NCAAs are accommodated within a protein's three-dimensional structure.

-

Principle: A crystallized protein is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the positions of individual atoms.

-

Protocol Outline:

-

Crystallize the purified fluorinated protein using vapor diffusion or other crystallization methods.

-

Mount a single crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement, using the structure of the non-fluorinated protein as a search model if available.

-

Refine the atomic model against the experimental data. The electron density map should confirm the presence and location of the fluorine atoms.[3][15][16]

-

3. Mass Spectrometry (MS)

MS is used to confirm the incorporation of f-NCAAs and to determine the extent of incorporation.

-

Principle: The mass-to-charge ratio of the protein or its peptide fragments is measured, allowing for the precise determination of molecular weight. The mass difference between the canonical and fluorinated amino acid confirms incorporation.

-

Protocol Outline:

-

Analyze the intact fluorinated protein using ESI-MS or MALDI-TOF MS to determine the overall molecular weight.

-

For more detailed analysis, digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture by LC-MS/MS to identify the specific sites of f-NCAA incorporation.[3][8]

-

4. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of fluorinated proteins and to monitor their thermal stability.

-

Principle: The differential absorption of left- and right-circularly polarized light by the chiral protein backbone is measured. The resulting spectrum is characteristic of the protein's secondary structure (α-helix, β-sheet, etc.).

-

Protocol Outline:

-

Prepare a solution of the fluorinated protein in a suitable buffer (typically 10-20 µM).

-

Record the far-UV CD spectrum (typically 190-260 nm) to assess the secondary structure.

-

To determine thermal stability, record CD spectra as a function of increasing temperature. The melting temperature (Tm) can be determined by monitoring the change in the CD signal at a specific wavelength.[7][17][18]

-

5. Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to directly measure the thermal stability of a protein.

-

Principle: The heat capacity of a protein solution is measured as a function of temperature. As the protein unfolds, it absorbs heat, resulting in a peak in the thermogram from which the melting temperature (Tm) and the enthalpy of unfolding (ΔH) can be determined.

-

Protocol Outline:

-

Prepare a solution of the fluorinated protein and a matching buffer reference.

-

Place the protein solution and the reference in the DSC instrument.

-

Scan the temperature over a desired range and record the differential heat capacity.

-

Analyze the thermogram to determine the Tm and other thermodynamic parameters of unfolding.[19][20]

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study and application of fluorinated non-canonical amino acids.

A typical workflow for the production and characterization of proteins containing f-NCAAs.

The relationship between the properties of f-NCAAs and their primary applications.

Conclusion

Fluorinated non-canonical amino acids represent a versatile and powerful tool for modulating the properties of peptides and proteins. Their ability to enhance stability, alter hydrophobicity, and influence conformation provides researchers and drug developers with a means to rationally design novel biologics with improved therapeutic potential. The experimental protocols outlined in this guide provide a framework for the successful incorporation and characterization of these unique building blocks, paving the way for further innovation in the fields of protein engineering and medicinal chemistry.

References

- 1. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 7. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 8. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. fhi.mpg.de [fhi.mpg.de]

- 12. researchgate.net [researchgate.net]

- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. benchchem.com [benchchem.com]

- 16. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Circular Dichroism (CD) [protocols.io]

- 18. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical [malvernpanalytical.com]

- 20. Measurement of the Thermal Unfolding of Proteins by Differential Scanning Calorimetry and Fluorescent Reporter Dyes. | NIST [nist.gov]

Methodological & Application

Application Notes and Protocols for the HBTU-Mediated Coupling of Boc-3-fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. Fluorinated amino acids, in particular, have garnered significant attention due to their ability to enhance the metabolic stability, binding affinity, and conformational properties of peptides.[1][2][3][4][5] Boc-3-fluoro-L-phenylalanine, a derivative of L-phenylalanine with a fluorine atom at the meta position of the phenyl ring, is a valuable building block for synthesizing novel peptides with improved pharmacokinetic and pharmacodynamic profiles.[1][6]

This document provides detailed application notes and protocols for the efficient coupling of Boc-3-fluoro-L-phenylalanine to a primary amine using the widely adopted coupling reagent, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). HBTU is favored for its high coupling efficiency, rapid reaction times, and ability to suppress racemization.[7][8]